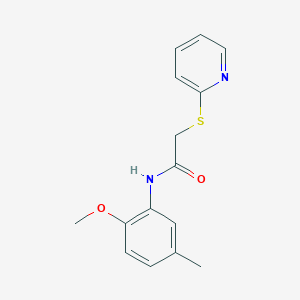

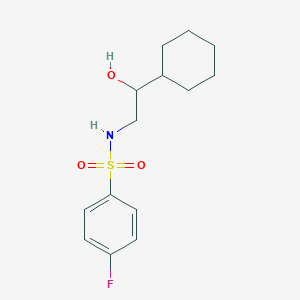

![molecular formula C11H15N3O3S B2939125 2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid CAS No. 560107-29-1](/img/structure/B2939125.png)

2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazole derivatives have been widely studied in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves various chemical reactions . The yield of the synthesized compound was 82%, and the melting point was between 194–196°C . The IR, 1H NMR, and 13C NMR spectra were recorded to confirm the structure of the synthesized compound .Molecular Structure Analysis

The molecular structure of the compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge . The compound has a molecular weight of 175.23 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiadiazole derivatives are complex and require careful analysis . The NMR spectra were recorded on a Bruker Avance II+ 600 spectrometer in CDCl3 .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques . The compound has a melting point of 194–196°C . The IR, 1H NMR, and 13C NMR spectra were recorded to analyze the compound’s properties .Scientific Research Applications

Synthesis and Potential Applications

1. Antineoplastic Potential and Derivative Synthesis The synthesis of 1,2,3-thiadiazole derivatives demonstrates their potential as antineoplastic agents, highlighting the versatility of thiadiazole compounds in medicinal chemistry. These compounds are synthesized through various chemical reactions, showing a pathway for creating novel derivatives with possible therapeutic applications (Looker & Wilson, 1965).

2. Heterocyclic Derivatives from Cyclopropane The creation of new heterocyclic derivatives from cyclopropane dicarboxylic acid, incorporating thiadiazole and 1,2,4-triazole moieties, indicates the structural diversity and potential utility of these compounds in developing new materials or drugs (Sharba et al., 2005).

3. Antihypertensive α-Blocking Agents Research on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from methyl 2-(thiazol-2-ylcarbamoyl)acetate explores their use as antihypertensive α-blocking agents, showcasing the potential of thiadiazole derivatives in addressing cardiovascular diseases (Abdel-Wahab et al., 2008).

4. Antidiabetic Agents Studies on the synthesis and activity of metabolites of ciglitazone, a thiazolidinedione, underline the significance of cyclohexane derivatives in developing antidiabetic agents, revealing how modifications to the cyclohexane ring can lead to compounds with potent antidiabetic activity (Sohda et al., 1984).

5. Antimicrobial Evaluation The synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrate the antimicrobial potential of these compounds, suggesting their application in combating microbial infections (Noolvi et al., 2016).

6. Cyclic Dipeptidyl Ureas The preparation of cyclic dipeptidyl ureas introduces a new class of compounds with potential pharmacological applications, highlighting the innovative approaches to synthesizing biologically active molecules (Sañudo et al., 2006).

7. Spectral Features and Hydrogen Bonding An experimental and theoretical study on the electronic structure and spectral features of 4-methylthiadiazole-5-carboxylic acid, a simple thiadiazole derivative, provides insights into its hydrogen bonding and solvent effects, which could influence its applications in material science or drug design (Singh et al., 2019).

Future Directions

Thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models . Several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs . This indicates that there is potential for future research and development of thiadiazole derivatives as therapeutic agents .

properties

IUPAC Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-6-13-14-11(18-6)12-9(15)7-4-2-3-5-8(7)10(16)17/h7-8H,2-5H2,1H3,(H,16,17)(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMSPJFUNFTFCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CCCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

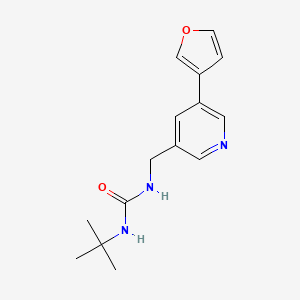

![4-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2939042.png)

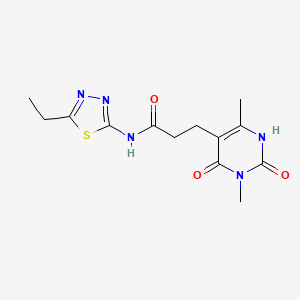

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939043.png)

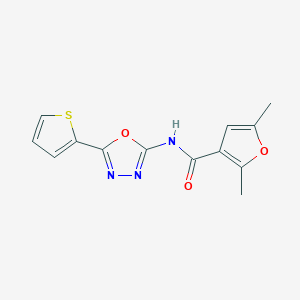

![N~6~-benzyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2939047.png)

![5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2939049.png)

![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2939057.png)

![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-ynamide](/img/structure/B2939058.png)

![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2939059.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2939064.png)